molecular formula C13H15NO B13201163 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Cat. No.: B13201163
M. Wt: 201.26 g/mol
InChI Key: DMOXVPIQRVEDJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzonitriles, including 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile, typically involves the conversion of benzoic acids to their corresponding nitriles. One common method is the reaction of benzoyl chloride with an alkanesulphonamide and a dehydrating agent such as thionyl chloride in benzene or toluene . Another method involves the use of hydroxylamine hydrochloride and benzaldehyde, which undergoes oximation followed by dehydration to form the nitrile .

Industrial Production Methods

Industrial production methods for benzonitriles often involve the ammoxidation of toluene, ammonia, and air, or the cyanation of benzene halides . These methods are advantageous due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like sodium cyanide or other nucleophiles can be used under basic conditions.

Major Products

    Oxidation: Benzoic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler nitrile compound with similar reactivity.

    4-Hydroxybenzonitrile: Contains a hydroxyl group similar to 4-(1-Hydroxy-2-methylcyclopentyl)benzonitrile but lacks the cyclopentyl ring.

    2-Methylbenzonitrile: Similar structure but without the hydroxyl group.

Uniqueness

This compound is unique due to its combination of a hydroxyl group and a cyclopentyl ring, which imparts distinct reactivity and selectivity compared to other benzonitriles .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-(1-hydroxy-2-methylcyclopentyl)benzonitrile

InChI

InChI=1S/C13H15NO/c1-10-3-2-8-13(10,15)12-6-4-11(9-14)5-7-12/h4-7,10,15H,2-3,8H2,1H3

InChI Key

DMOXVPIQRVEDJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

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